molecular formula C5H7BrO2 B12442704 Ethyl 3-bromo-2-propenoate

Ethyl 3-bromo-2-propenoate

Cat. No.: B12442704
M. Wt: 179.01 g/mol
InChI Key: UJTJVQIYRQALIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-propenoate is an organic compound with the molecular formula C5H7BrO2. It is an ester derived from 3-bromo-2-propenoic acid and ethanol. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-propenoate can be synthesized through the bromination of ethyl acrylate. One common method involves the addition of bromine to ethyl acrylate in the presence of a solvent like acetic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethyl acrylate to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Scientific Research Applications

Ethyl 3-bromo-2-propenoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drug candidates and in medicinal chemistry research.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-propenoate involves its reactivity as an electrophile. The bromine atom attached to the propenoate moiety makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of complex molecules.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

ethyl 3-bromoprop-2-enoate

InChI

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3

InChI Key

UJTJVQIYRQALIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.